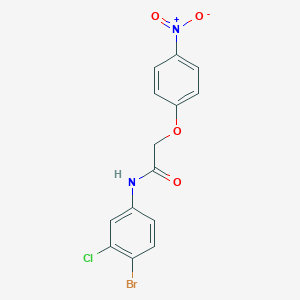![molecular formula C23H24N2O7S B322124 3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322124.png)
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 3,4,5-trimethoxybenzamide.
Sulfonylation: The next step involves the sulfonylation of the aniline moiety. This can be achieved by reacting the aniline derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonylated aniline derivative with the benzamide core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfonyl and methoxy groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxybenzamide: A simpler analog with similar methoxy groups but lacking the sulfonyl-aniline moiety.
3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide: Contains a nitro group instead of the sulfonyl-aniline moiety.
Phenol, 3,4,5-trimethoxy-: A related compound with a phenolic hydroxyl group instead of the benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both methoxy and sulfonyl-aniline groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H24N2O7S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H24N2O7S/c1-29-18-9-5-17(6-10-18)25-33(27,28)19-11-7-16(8-12-19)24-23(26)15-13-20(30-2)22(32-4)21(14-15)31-3/h5-14,25H,1-4H3,(H,24,26) |
InChIキー |
XNIZDSQKVIULKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Azepan-1-ylsulfonyl)phenyl]hydrazono}-2-cyanoethanethioamide](/img/structure/B322041.png)
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide](/img/structure/B322042.png)
![2-Cyano-2-[(3,4-dimethylphenyl)hydrazono]ethanethioamide](/img/structure/B322043.png)
![N-(3,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322044.png)

![N-(2,5-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322047.png)
![Methyl 2-[(4-nitrophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322048.png)
![N-(2,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322050.png)
![4-{2-[(4-bromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322051.png)
![Methyl 2-[(4-bromophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322053.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322055.png)
![1-[(4-Nitrophenoxy)acetyl]indoline](/img/structure/B322065.png)

![2-(4-bromophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322069.png)
